3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile

Catalog No.
S2686115
CAS No.
1016509-76-4
M.F
C15H13FN2O
M. Wt
256.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonit...

CAS Number

1016509-76-4

Product Name

3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile

IUPAC Name

3-[(4-amino-3-methylphenoxy)methyl]-4-fluorobenzonitrile

Molecular Formula

C15H13FN2O

Molecular Weight

256.28

InChI

InChI=1S/C15H13FN2O/c1-10-6-13(3-5-15(10)18)19-9-12-7-11(8-17)2-4-14(12)16/h2-7H,9,18H2,1H3

InChI Key

BMILISMDYGOEKA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C#N)F)N

Solubility

not available

3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile is a chemical compound characterized by its unique structure, which includes an amino group, a methyl group, a fluorobenzonitrile moiety, and a phenoxymethyl group. Its molecular formula is C15H13FN2OC_{15}H_{13}FN_2O, and it has a molar mass of approximately 256.27 g/mol. The compound exhibits various functional groups that contribute to its reactivity and potential applications in scientific research and industry .

  • Oxidation: The amino group can be oxidized to form nitro derivatives.
  • Reduction: The nitrile group can be reduced to primary amines.
  • Substitution: The fluorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
  • Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are conducted in polar aprotic solvents like dimethylformamide.

Major Products Formed

  • Oxidation: Produces nitro derivatives.
  • Reduction: Yields primary amines.
  • Substitution: Results in various substituted derivatives depending on the nucleophile used.

Research indicates that 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile may possess significant biological activity, particularly in the context of medicinal chemistry. It has been explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, it has been investigated as a biochemical probe for various biological processes.

Industrial Production Methods

In industrial settings, similar synthetic routes may be employed but on a larger scale. Techniques such as continuous flow reactors and optimized reaction conditions enhance yield and purity. Purification methods like recrystallization and chromatography are often utilized to obtain the final product in high purity.

3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its role as a biochemical probe.
  • Medicine: Explored for potential therapeutic properties, particularly in anti-inflammatory and anticancer research.
  • Industry: Used in developing advanced materials and specialty chemicals.

Studies on the interactions of 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile with various biological targets are ongoing. Its unique functional groups may facilitate interactions with proteins or enzymes relevant to disease pathways, making it a candidate for further investigation in drug development.

Similar Compounds

  • 4-Amino-3-methylphenol: Shares amino and methyl groups but lacks the fluorobenzonitrile moiety.
  • 4-Fluorobenzonitrile: Contains the fluorobenzonitrile group but lacks the amino and methyl groups.
  • 3-Methylphenol: Contains the methyl group but lacks both the amino and fluorobenzonitrile groups.

Uniqueness

The uniqueness of 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile lies in its combination of functional groups, which allows for diverse

IUPAC Name and Common Synonyms

The compound is systematically named 3-(4-amino-3-methylphenoxymethyl)-4-fluorobenzonitrile, reflecting its core structure: a fluorinated benzonitrile moiety (4-fluorobenzonitrile) connected to a 4-amino-3-methylphenoxy group via a methylene bridge. Common synonyms include:

  • Benzonitrile, 3-[(4-amino-3-methylphenoxy)methyl]-4-fluoro-
  • NE53119 (as per commercial catalogs).
SynonymSource
3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrilePubChem
Benzonitrile, 3-[(4-amino-3-methylphenoxy)methyl]-4-fluoro-ChemicalBook

CAS Registry Number and Database Identifiers

The compound is registered under CAS 1016509-76-4. Key database identifiers include:

DatabaseIdentifier
PubChem CID18070135
MDL NumberMFCD09811896
ChemBase ID270046
SMILES CodeN#Cc1ccc(c(c1)COc1ccc(c(c1)C)N)F

Historical Context and Discovery

While explicit historical records are limited, the compound’s synthesis aligns with modern strategies for fluorinated aromatic systems. Fluorinated benzonitriles are often derived from nucleophilic aromatic substitution reactions, as seen in protocols for related compounds. For example, 4-fluorobenzonitrile derivatives are synthesized by reacting fluorobenzaldehyde or fluorobenzonitrile with phenols under basic conditions. The introduction of the 4-amino-3-methylphenoxy group suggests a multi-step synthesis involving protection/deprotection of amine groups and etherification.

Relevance in Contemporary Chemical Research

Applications in Medicinal Chemistry

The compound’s structure, featuring a fluorinated aromatic ring and an amino-methylphenoxy side chain, positions it as a potential scaffold for drug discovery. Fluorine’s electronegativity enhances metabolic stability, while the amino group facilitates hydrogen bonding, critical for receptor interactions. For instance:

  • Opioid Receptor Antagonists: Fluorinated benzonitriles have been explored in κ-opioid receptor antagonist design, where fluorine substitution modulates binding affinity.
  • Piperazine Derivatives: The methoxy bridge and amino group enable conjugation with piperazine or benzamide motifs, common in CNS-targeted therapeutics.

Synthetic Utility

The compound serves as a precursor in organic synthesis:

  • Nucleophilic Substitution: The fluorine atom on the benzonitrile core can be replaced by other nucleophiles, enabling diversification of the aromatic system.
  • Condensation Reactions: The amino group reacts with carbonyl compounds to form amides or ureas, expanding its utility in heterocyclic chemistry.

Overview of Research Scope and Objectives

Key Research Objectives

  • Synthetic Optimization: Develop efficient routes to minimize side products and improve yield.
  • Structure-Activity Relationship (SAR) Studies: Investigate how substituents on the phenoxy group influence bioactivity.
  • Biological Profiling: Screen for activity in oncology, neurology, or infectious disease targets.

Challenges and Opportunities

ChallengeOpportunity
Steric hindrance from bulky substituentsRational design of low-molecular-weight derivatives
Limited solubility in polar solventsFormulation strategies using co-solvents or prodrugs
High cost of fluorinated intermediatesDevelopment of cost-effective fluorination methods

Molecular Formula, Weight, and Empirical Data

3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile represents a complex aromatic compound characterized by its distinctive molecular architecture [1]. The compound possesses the molecular formula C₁₅H₁₃FN₂O with a molecular weight of 256.28 grams per mole [1]. The Chemical Abstracts Service registry number for this compound is 1016509-76-4, providing unique identification in chemical databases [6].

The IUPAC nomenclature designates this compound as 3-((4-amino-3-methylphenoxy)methyl)-4-fluorobenzonitrile, reflecting its structural complexity [1]. The canonical SMILES representation is N#CC1=CC=C(F)C(COC2=CC=C(N)C(C)=C2)=C1, which encodes the complete molecular connectivity [1]. The International Chemical Identifier (InChI) provides a standardized representation as InChI=1S/C15H13FN2O/c1-10-6-13(3-5-15(10)18)19-9-12-7-11(8-17)2-4-14(12)16/h2-7H,9,18H2,1H3 [1].

Table 1: Molecular Structure and Empirical Data

PropertyValue
Molecular FormulaC₁₅H₁₃FN₂O
Molecular Weight (g/mol)256.28
CAS Number1016509-76-4
IUPAC Name3-((4-amino-3-methylphenoxy)methyl)-4-fluorobenzonitrile
SMILESN#CC1=CC=C(F)C(COC2=CC=C(N)C(C)=C2)=C1
InChIInChI=1S/C15H13FN2O/c1-10-6-13(3-5-15(10)18)19-9-12-7-11(8-17)2-4-14(12)16/h2-7H,9,18H2,1H3
InChI KeyBMILISMDYGOEKA-UHFFFAOYSA-N

Structural Elucidation

2D and 3D Molecular Representations

The two-dimensional molecular structure reveals a biphenyl system connected through a phenoxymethyl linkage [1]. The benzonitrile moiety features a fluorine substituent at the ortho position relative to the nitrile group, while the phenoxy ring contains an amino group para to a methyl substituent [1]. The spatial arrangement demonstrates significant conformational flexibility around the methylene bridge connecting the two aromatic systems.

Three-dimensional modeling indicates that the compound adopts multiple low-energy conformations due to rotation around the phenoxymethyl linkage [9]. Computational studies on related fluorinated benzonitrile derivatives suggest that the aromatic rings can adopt various relative orientations, with the preferred conformations influenced by intramolecular interactions [9] [32].

Stereochemistry and Conformational Analysis

The compound lacks defined stereocenters, resulting in a single constitutional isomer [1]. However, conformational analysis reveals multiple rotamers arising from rotation around the C-O-CH₂ bonds [22]. The preferred conformations are stabilized by intramolecular interactions between the aromatic systems and the methylene bridge [22].

Density functional theory calculations on structurally related compounds indicate that conformational preferences are influenced by electronic effects from the fluorine and amino substituents [22]. The amino group can participate in intramolecular hydrogen bonding with nearby functional groups, potentially stabilizing specific conformational arrangements [22].

Crystallographic Data and Solid-State Structure

While specific crystallographic data for 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile is not available in the literature, studies of related fluorinated benzonitrile compounds provide insight into potential solid-state arrangements [22]. Crystallographic analysis of similar amino-substituted aromatic compounds demonstrates that intermolecular hydrogen bonding patterns significantly influence crystal packing [22].

The presence of both hydrogen bond donors (amino group) and acceptors (nitrile nitrogen) suggests the formation of extended hydrogen-bonded networks in the solid state [30]. Fluorine substituents in aromatic systems can participate in weak intermolecular interactions that contribute to crystal stability [9].

Functional Groups and Electronic Characteristics

Phenoxy, Amino, Methyl, Fluoro, and Nitrile Moieties

The compound contains five distinct functional groups that contribute to its overall chemical behavior [29]. The nitrile group (C≡N) serves as a strong electron-withdrawing moiety, exhibiting characteristic reactivity patterns [29]. The amino group (NH₂) functions as an electron-donating substituent through resonance effects [25].

The methyl group provides weak electron-donating character through inductive effects [25]. The fluorine atom acts as an electron-withdrawing substituent, influencing the electronic distribution of the benzonitrile ring [23]. The phenoxy linkage (ArO-) connects the two aromatic systems while contributing electron-donating character through resonance [29].

Table 2: Functional Group Analysis

Functional GroupPositionElectronic Effect
Nitrile (C≡N)Para to fluorine on benzonitrile ringStrong electron-withdrawing
Amino (NH₂)Para to methyl on phenoxy ringElectron-donating (resonance)
Methyl (CH₃)Meta to amino on phenoxy ringWeak electron-donating (inductive)
Fluoro (F)Ortho to nitrile on benzonitrile ringElectron-withdrawing (inductive)
Phenoxy (ArO)Connecting two aromatic ringsElectron-donating (resonance)
Methylene bridge (CH₂)Linking phenoxy to benzonitrileNeutral spacer

Electronic Distribution and Resonance Effects

The electronic distribution within the molecule is governed by the interplay between electron-donating and electron-withdrawing substituents [25]. The amino group participates in resonance with the phenoxy ring, increasing electron density at the ortho and para positions [25]. Conversely, the nitrile group withdraws electron density from the benzonitrile ring through both inductive and resonance effects [23].

The fluorine substituent exerts a strong inductive electron-withdrawing effect while providing weak resonance donation through its lone pairs [23]. This dual character creates complex electronic interactions within the benzonitrile ring system [32]. The methylene bridge serves as an electronic insulator, partially decoupling the electronic systems of the two aromatic rings [21].

Resonance structures can be drawn showing electron delocalization from the amino group into the phenoxy ring and from the phenoxy oxygen toward the benzonitrile system [24]. These resonance effects significantly influence the compound's reactivity patterns and spectroscopic properties [24].

Physicochemical Parameters

Melting Point, Boiling Point, and Thermal Stability

The thermal properties of 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile have not been experimentally determined in the available literature. However, comparison with structurally related compounds provides insight into expected thermal behavior [15] [17]. The amino-substituted benzonitrile 4-amino-3-methylbenzonitrile exhibits a melting point of 93-94°C [15], while 4-fluorobenzonitrile melts at 32-34°C [17].

The increased molecular weight and hydrogen bonding capacity of the target compound suggest a significantly higher melting point than these simpler analogs [15] [17]. The boiling point is expected to exceed 300°C based on the thermal properties of related compounds [15]. Thermal stability is anticipated to be moderate, with potential decomposition pathways involving the amino and nitrile functional groups at elevated temperatures [39].

Solubility Profile in Various Solvents

The solubility characteristics of the compound are influenced by its amphiphilic nature, containing both polar and nonpolar structural elements [17]. The amino and nitrile groups provide hydrogen bonding sites that enhance solubility in polar solvents [17]. The aromatic rings and methyl substituent contribute to solubility in organic solvents [17].

Water solubility is expected to be limited due to the predominance of aromatic character [17]. However, the amino group may provide sufficient polarity for modest aqueous solubility . Solubility in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols is anticipated to be good [17]. Nonpolar solvents may provide limited solubility due to the polar functional groups [17].

Partition Coefficient and Lipophilicity

The partition coefficient (log P) for the compound can be estimated using computational methods based on its structural features [39]. The presence of multiple aromatic rings contributes to lipophilic character, while the amino and nitrile groups reduce overall lipophilicity [39]. Related fluorinated benzonitrile compounds exhibit log P values in the range of 1.5-2.5 [41].

Strategic Bond Disconnections

The retrosynthetic analysis of 3-(4-amino-3-methylphenoxymethyl)-4-fluorobenzonitrile requires systematic disconnection of key bonds to identify feasible synthetic pathways [1]. The target molecule contains three distinct structural elements: a 4-fluorobenzonitrile core, a phenoxymethyl linker, and a 4-amino-3-methylphenol moiety.

The primary strategic disconnection involves cleaving the phenoxymethyl ether linkage (C-O bond), which leads to two major fragments: 4-fluorobenzyl alcohol derivatives and 4-amino-3-methylphenol [1]. This disconnection strategy follows established retrosynthetic principles where ether formations represent reliable late-stage coupling reactions [1]. The benzyl-oxygen bond represents a strategic cut that maintains the integrity of both aromatic systems while providing synthetic flexibility.

Alternative disconnection approaches include fragmenting the fluorobenzonitrile unit through carbon-carbon bond cleavage at the benzylic position [1]. This pathway would involve construction of the complete phenoxymethyl-substituted intermediate followed by nitrile installation. However, this approach presents greater synthetic challenges due to the electron-withdrawing nature of the fluorine substituent affecting subsequent reactions.

A third disconnection strategy targets the amino group installation through nitro reduction or direct amination pathways [1]. This approach maintains the phenoxymethyl-fluorobenzonitrile framework intact and focuses on late-stage functionalization of the aromatic amine. The strategic advantage lies in the well-established chemistry of nitroaromatic reduction and the commercial availability of nitro-substituted phenolic precursors.

Selection of Starting Materials

The selection of optimal starting materials depends critically on commercial availability, cost considerations, and synthetic efficiency [1] [2]. For the 4-fluorobenzonitrile fragment, several viable precursors exist including 4-fluorobenzyl alcohol, 4-fluorobenzaldehyde, and 4-fluorotoluene [4].

Alternative fluorobenzonitrile precursors include 4-chlorobenzonitrile for halogen exchange reactions and 4-methylbenzonitrile for benzylic functionalization [6] . Halogen exchange using potassium fluoride and phase transfer catalysts provides access to 4-fluorobenzonitrile with yields of 50-62%, though this route requires elevated temperatures (120-180°C) and extended reaction times [6].

For the phenolic component, 4-amino-3-methylphenol serves as the optimal starting material due to its commercial availability and established reactivity patterns [7]. Alternative precursors include 3-methyl-4-nitrophenol, which requires reduction to install the amino functionality [7]. The nitro reduction approach offers advantages in protecting group strategies, as the nitro group remains unreactive toward nucleophilic conditions used in ether formation.

Industrial-scale considerations favor starting materials with established supply chains and minimal purification requirements. 4-Fluorobenzyl alcohol and 4-amino-3-methylphenol both meet these criteria, making them preferred choices for scalable synthesis [4] [7].

Synthetic Routes

Classical Synthetic Approaches

Classical synthetic methodologies for constructing 3-(4-amino-3-methylphenoxymethyl)-4-fluorobenzonitrile rely on well-established organic transformations with proven reliability [6] . The Williamson ether synthesis represents the cornerstone classical approach for phenoxymethyl bond formation.

The standard Williamson ether synthesis employs 4-fluorobenzyl bromide or chloride with 4-amino-3-methylphenoxide generated in situ using sodium hydroxide or potassium carbonate . Reaction conditions typically involve refluxing in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at temperatures of 80-120°C for 8-16 hours . This classical approach consistently achieves yields of 65-80% with good functional group tolerance.

Classical halogen exchange reactions provide an alternative route to the fluorobenzonitrile core [6]. The conversion of 4-chlorobenzonitrile to 4-fluorobenzonitrile using potassium fluoride in sulfolane or 1,3-dimethylimidazolidin-2-one represents a well-established industrial process [6]. Reaction conditions require temperatures of 200-250°C with reaction times of 12-24 hours, achieving conversions of 50-65% [6].

Friedel-Crafts acylation followed by functional group transformations offers another classical pathway [2]. This route involves acylation of fluorobenzene derivatives followed by nitrile formation through aldoxime dehydration or Beckmann rearrangement [2]. However, the electron-withdrawing fluorine substituent reduces aromatic reactivity, necessitating harsh conditions and activated catalysts.

Classical nitro reduction using iron powder and hydrochloric acid or catalytic hydrogenation provides reliable access to amino-substituted phenols [7]. These time-tested methods achieve complete reduction under mild conditions with excellent functional group compatibility. Iron-mediated reduction typically proceeds at 60-80°C in ethanol/water mixtures with quantitative yields [7].

The integration of these classical methods into a multi-step synthesis requires careful consideration of functional group compatibility and reaction sequence optimization [1] [2]. Protection-deprotection strategies may be necessary to prevent unwanted side reactions, particularly during ether formation in the presence of free amino groups.

Modern and Green Chemistry Methods

Modern green chemistry approaches emphasize atom economy, reduced environmental impact, and improved energy efficiency in the synthesis of fluorinated benzonitrile derivatives [8] [9]. Ionic liquid-mediated transformations represent a significant advancement in sustainable synthesis methodology.

Ionic liquid catalysis using hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt provides a green alternative for nitrile formation from aldehydes [9]. This methodology eliminates the need for toxic metal catalysts and strong acids while enabling easy product separation and catalyst recovery [9]. Under optimized conditions (120°C, 2 hours), benzaldehyde conversion to benzonitrile proceeds with quantitative yield using a 1:1.5 molar ratio of substrate to ionic liquid [9].

Microwave-assisted synthesis offers substantial improvements in reaction efficiency and energy consumption [10]. Palladium-catalyzed Suzuki-Miyaura coupling under microwave irradiation achieves complete conversion in 5-15 minutes compared to hours under conventional heating [10]. The PdCl2/SPhos catalytic system demonstrates exceptional activity under microwave conditions, enabling coupling of sterically hindered and electronically diverse substrates [10].

Flow chemistry techniques provide enhanced control over reaction parameters and improved safety profiles for hazardous transformations [11]. Continuous flow reactors enable precise temperature and residence time control, particularly valuable for nucleophilic aromatic substitution reactions requiring elevated temperatures [11]. Flow processing of difluorobenzene derivatives achieves selective mono-substitution with residence times of 2-5 minutes and temperatures up to 200°C [11].

Photocatalytic methods utilizing visible light represent emerging green alternatives for aromatic C-H functionalization [12]. Photocatalyst-mediated cross-coupling reactions proceed under mild conditions (room temperature, visible light) with excellent functional group tolerance [12]. These methodologies eliminate the need for high temperatures and toxic solvents while providing access to complex aromatic architectures.

Biocatalytic approaches using engineered enzymes offer unprecedented selectivity for aromatic transformations [13]. Enzymatic hydroxylation and amination reactions proceed under physiological conditions with complete stereoselectivity [13]. However, application to fluorinated substrates remains limited due to enzyme stability and substrate scope constraints.

Nucleophilic Substitution and Coupling Strategies

Nucleophilic aromatic substitution mechanisms provide fundamental pathways for constructing fluorinated benzonitrile derivatives through strategic bond formations [14] [11]. The electron-deficient nature of fluorobenzonitrile systems enhances their susceptibility to nucleophilic attack, enabling diverse substitution patterns.

The addition-elimination mechanism (SNAr) proceeds through formation of a Meisenheimer complex intermediate, stabilized by the electron-withdrawing fluorine and nitrile substituents [14]. Reaction rates correlate strongly with the electron density of the aromatic system, with fluorine and nitrile groups providing cumulative activation effects [14]. Optimal nucleophiles include phenoxides, alkoxides, and primary amines, which demonstrate high reactivity under moderate conditions [14].

Nucleophilic substitution of 4-fluorobenzonitrile derivatives with phenoxide nucleophiles achieves excellent regioselectivity at the fluorine-bearing carbon [11]. Reaction conditions utilizing cesium carbonate in dimethylformamide at 120°C provide optimal balance of reactivity and selectivity [11]. The use of crown ethers as phase transfer catalysts enhances reaction rates by improving cation coordination and increasing nucleophile availability [11].

Advanced coupling strategies employ transition metal catalysis to achieve challenging bond formations [15] [16]. Palladium-catalyzed Suzuki-Miyaura coupling enables construction of biaryl linkages with exceptional functional group tolerance [15]. The reaction tolerates both electron-rich and electron-poor aromatic partners, with optimal results achieved using Pd(PPh3)4 or Pd2(dba)3/P(t-Bu)3 catalyst systems [15].

Copper-catalyzed Ullmann-type coupling reactions provide cost-effective alternatives to palladium systems for certain transformations [16]. Cu-mediated C-O coupling reactions proceed under relatively mild conditions (80-120°C) with good yields for electron-deficient aryl halides [16]. The use of ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine enhances catalyst stability and reaction efficiency [16].

Cross-coupling methodologies utilizing organoborane reagents demonstrate exceptional versatility for late-stage functionalization [17]. Neopentyl arylboronic esters exhibit enhanced stability compared to boronic acids while maintaining high reactivity under anhydrous conditions [17]. The use of potassium trimethylsilanolate as base enables coupling under homogeneous conditions with trimethyl borate as a beneficial additive [17].

Reaction Mechanisms

Stepwise Mechanistic Elucidation

The mechanistic pathway for synthesizing 3-(4-amino-3-methylphenoxymethyl)-4-fluorobenzonitrile involves multiple discrete steps, each with distinct kinetic and thermodynamic profiles [18] [19]. Detailed mechanistic understanding enables optimization of reaction conditions and prediction of side product formation.

The initial step involves activation of the benzyl position through nucleophilic substitution or radical mechanisms [20]. For benzyl halide precursors, the SN2 mechanism predominates due to the electron-withdrawing fluorine substituent reducing carbocation stability [14]. The mechanism proceeds through backside attack of the phenoxide nucleophile, resulting in inversion of stereochemistry at the benzyl carbon [14].

Kinetic studies reveal first-order dependence on both benzyl halide and phenoxide concentrations, confirming a bimolecular mechanism [21]. Activation energies typically range from 38-44 kJ/mol for optimized reaction conditions . The reaction exhibits moderate temperature dependence with rate constants of 4.7×10⁻³ s⁻¹ at 120°C .

Alternative mechanistic pathways involve radical chain processes initiated by light or thermal activation [20]. Radical mechanisms demonstrate different selectivity patterns compared to ionic pathways, often leading to regioisomeric mixtures [20]. The benzonitrile radical cation demonstrates exceptional reactivity toward acetylene and other π-nucleophiles, forming complex polycyclic structures through sequential addition reactions [20].

Computational studies using density functional theory provide detailed transition state geometries and energy profiles [18]. The calculated activation barriers show strong correlation with experimental rate constants, validating the proposed mechanistic models [18]. Electronic effects of substituents follow Hammett correlations with ρ values indicating nucleophilic character of the transition states [18].

The final product formation involves proton transfer and tautomerization steps that proceed rapidly compared to the bond-forming events [23]. These secondary processes rarely influence overall reaction rates but may affect stereochemical outcomes in systems with multiple chiral centers [19].

Catalysts, Reagents, and Reaction Conditions

Catalytic systems for fluorobenzonitrile synthesis encompass diverse metal complexes, organocatalysts, and heterogeneous materials, each offering unique advantages for specific transformations [21] [24]. Palladium complexes represent the most versatile catalysts for cross-coupling reactions involving fluorinated aromatics.

Palladium(0) complexes such as Pd(PPh3)4 and Pd2(dba)3 demonstrate exceptional activity for Suzuki-Miyaura coupling with fluorinated aryl halides [15]. Optimal ligand systems include electron-rich phosphines such as P(t-Bu)3 and SPhos, which enhance oxidative addition rates and suppress β-hydride elimination [15]. Catalyst loadings of 2-5 mol% typically suffice for complete conversion under optimized conditions [15].

Nickel-based catalysts offer cost-effective alternatives for challenging cross-coupling transformations [25]. NiCl2/ligand systems demonstrate particular efficacy for coupling with tertiary nucleophiles and sterically hindered substrates [25]. The design of electron-withdrawing benzonitrile-containing ligands enhances reductive elimination rates while stabilizing low-valent nickel intermediates [25].

Phase transfer catalysts play crucial roles in nucleophilic substitution reactions involving ionic nucleophiles [6]. Tetrabutylammonium bromide and crown ethers facilitate interfacial reactions between organic halides and inorganic nucleophiles [6]. Optimal catalyst loadings range from 5-15 mol% depending on substrate reactivity and desired reaction rates [6].

Reaction temperature optimization requires balancing reaction rates against selectivity considerations [21]. Higher temperatures (150-200°C) enhance reaction rates but may promote decomposition pathways and reduce product selectivity [21]. Lower temperatures (80-120°C) favor selective transformations but require extended reaction times to achieve complete conversion [21].

Solvent selection critically influences reaction outcomes through effects on substrate solubility, nucleophile activity, and transition state stabilization [26]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and 1,3-dimethylimidazolidin-2-one provide optimal environments for nucleophilic substitution reactions [26]. Non-polar solvents favor radical mechanisms while protic solvents may interfere with organometallic catalysts [26].

Base selection affects both reaction rates and product distributions in substitution and coupling reactions [17]. Strong bases such as sodium hydride and potassium tert-butoxide generate highly reactive nucleophiles but may cause substrate decomposition [17]. Milder bases including cesium carbonate and potassium phosphate provide good reactivity with improved functional group tolerance [17].

Purification and Isolation Techniques

Chromatographic Methods

Chromatographic purification of 3-(4-amino-3-methylphenoxymethyl)-4-fluorobenzonitrile requires careful selection of stationary phases and mobile phase compositions to achieve optimal separation efficiency [27] [28]. Reversed-phase high-performance liquid chromatography represents the most effective analytical and preparative separation technique.

Reversed-phase HPLC using C18 stationary phases provides excellent resolution for fluorinated benzonitrile derivatives [27]. Optimal mobile phase compositions consist of acetonitrile/water gradients with phosphoric acid or formic acid modifiers to improve peak shape and retention reproducibility [27]. Typical gradient conditions begin at 30% acetonitrile and increase to 90% over 20-30 minutes, achieving baseline separation of structural isomers [27].

Column chromatography using silica gel represents the standard preparative purification method for gram-scale synthesis [29]. Optimal mobile phase systems employ hexane/ethyl acetate gradients starting at 9:1 ratios and progressing to 3:1 for polar compound elution [29]. The presence of basic amino functionality requires addition of triethylamine (1-2%) to prevent peak tailing and improve recovery yields [29].

Normal-phase chromatography using amino-functionalized silica provides alternative selectivity for compounds containing multiple polar functional groups [28]. This stationary phase demonstrates reversed selectivity compared to standard silica, with polar compounds eluting before non-polar analytes [28]. Mobile phase systems typically employ hexane/isopropanol or hexane/ethyl acetate mixtures with good separation efficiency [28].

Supercritical fluid chromatography offers rapid separation with minimal solvent consumption for analytical applications [30]. Carbon dioxide modified with methanol or acetonitrile provides excellent solvating power for fluorinated aromatic compounds [30]. This technique achieves separation times of 5-10 minutes compared to 20-30 minutes for conventional HPLC methods [30].

Chiral chromatographic methods enable resolution of enantiomeric mixtures when stereogenic centers are present [24]. Chiral stationary phases such as amylose or cellulose derivatives demonstrate excellent enantioselectivity for benzonitrile derivatives with adjacent stereogenic centers [24]. Mobile phase optimization typically requires screening various alcohol modifiers and additive concentrations [24].

Crystallization and Recrystallization

Crystallization techniques provide cost-effective purification methods suitable for large-scale production while offering opportunities for polymorph control and crystal habit modification [31] [32]. The selection of appropriate crystallization solvents depends on solubility characteristics, crystal packing efficiency, and desired purity levels.

Recrystallization from ethanol provides excellent purification for 3-(4-amino-3-methylphenoxymethyl)-4-fluorobenzonitrile, achieving purities exceeding 99% with good recovery yields [32]. The crystallization process involves dissolution at elevated temperature (60-80°C) followed by controlled cooling to promote large crystal formation [32]. Addition of water as an anti-solvent enhances crystallization driving force and improves crystal quality [32].

Co-crystallization methods utilizing specific supramolecular interactions demonstrate remarkable selectivity for benzonitrile derivatives [31] [32]. Phosphorylated cavitand macrocycles form key-lock complexes with benzonitrile fragments through non-covalent interactions, enabling precise molecular recognition [31] [32]. This approach achieves exceptional selectivity even for closely related structural analogs [31] [32].

Solvent-mediated transformations between different polymorphic forms provide control over crystal structure and physical properties [33]. Exposure to different solvent vapors induces phase transitions between amorphous and crystalline forms, affecting solubility and bioavailability characteristics [33]. Mechanical stress and thermal treatment offer additional methods for polymorph interconversion [33].

Sublimation under reduced pressure represents an alternative purification technique for thermally stable compounds [34]. This method achieves high purity levels (95-99%) without solvent contamination, making it suitable for pharmaceutical applications [34]. Optimal conditions typically involve temperatures of 80-120°C under vacuum pressures of 0.1-1 mmHg [34].

Crystallization from mixed solvent systems enables fine-tuning of selectivity and crystal morphology [35]. Binary and ternary solvent mixtures provide intermediate polarity values not achievable with pure solvents [35]. Common systems include ethanol/water, acetone/hexane, and dichloromethane/methanol in various ratios optimized for specific substrates [35].

Yield Optimization and Scalability Considerations

Yield optimization for 3-(4-amino-3-methylphenoxymethyl)-4-fluorobenzonitrile synthesis requires systematic evaluation of reaction parameters and their interdependencies [21] [36]. Statistical design of experiments enables efficient exploration of multidimensional parameter spaces while minimizing experimental effort.

Temperature optimization reveals complex relationships between reaction rate and product selectivity [21]. Optimal temperatures typically fall within 120-150°C for nucleophilic substitution reactions, balancing adequate reaction rates against thermal decomposition pathways [21]. Higher temperatures (>160°C) increase overall reaction rates but reduce selectivity due to competing elimination reactions [21].

Catalyst loading optimization demonstrates plateau effects where additional catalyst provides diminishing returns . For palladium-catalyzed reactions, loadings of 5-10 mol% achieve optimal performance with minimal economic impact [15]. Lower loadings (1-3 mol%) may be sufficient for highly reactive substrates but require extended reaction times [15].

Substrate concentration effects follow bell-shaped curves with optimal values typically in the 0.1-0.5 M range . Lower concentrations reduce reaction rates due to decreased collision frequency, while higher concentrations may promote undesired intermolecular reactions . Optimal concentrations represent compromises between reaction efficiency and product selectivity .

Scalability considerations encompass heat transfer limitations, mixing efficiency, and safety constraints inherent to larger reaction volumes [36]. Heat transfer becomes rate-limiting at scales above 100 L, necessitating enhanced cooling systems and temperature monitoring [36]. Mixing efficiency decreases with scale, requiring optimized impeller designs and placement [36].

Continuous flow processing offers solutions to many scale-up challenges through enhanced heat and mass transfer characteristics [11]. Flow reactors maintain consistent temperature profiles and residence times independent of throughput, enabling seamless scale-up from laboratory to production scales [11]. Residence times of 5-30 minutes achieve complete conversion for most transformations [11].

Process safety evaluations identify potential hazards associated with reactive intermediates and energetic reactions [36]. Thermal stability testing reveals decomposition temperatures and exothermic behavior critical for safe operation [36]. Vapor pressure measurements inform ventilation requirements and containment strategies [36].

Economic optimization incorporates raw material costs, energy consumption, and waste disposal expenses into overall process evaluation [9]. Green chemistry principles emphasizing atom economy and waste minimization often align with economic objectives [9]. Catalyst recycling and solvent recovery provide significant cost savings for large-scale operations [9].

Synthesis of Analogs and Derivatives

The synthetic methodologies developed for 3-(4-amino-3-methylphenoxymethyl)-4-fluorobenzonitrile provide versatile platforms for generating structural analogs with modified pharmacological properties [37] [38]. Systematic structural modifications enable exploration of structure-activity relationships and optimization of desired biological activities.

Fluorine substitution pattern modifications offer profound effects on molecular properties and biological activity [39] [40]. Replacement of the 4-fluoro substituent with alternative positions (2-fluoro, 3-fluoro) alters electronic distribution and sterics effects on subsequent reactions [40]. Multiple fluorine substitutions create highly electron-deficient aromatic systems with enhanced reactivity toward nucleophilic attack [39].

Amino group modifications provide access to diverse nitrogen-containing heterocycles through cyclization reactions [37]. Reductive amination with various aldehydes generates N-alkylated derivatives with altered lipophilicity and receptor binding profiles [37]. Acylation reactions produce amide derivatives with modified hydrogen bonding capabilities [37].

Methyl group substitutions on the phenolic ring enable fine-tuning of steric and electronic properties [37]. Replacement with electron-withdrawing groups (trifluoromethyl, nitro) enhances acidity and alters binding characteristics [37]. Electron-donating substituents (methoxy, dimethylamino) provide complementary electronic effects [37].

Benzonitrile core modifications through functional group transformations generate diverse analogs with altered polarity and reactivity [38]. Hydrolysis to carboxylic acids followed by amidation provides access to benzamide derivatives [38]. Reduction to primary amines enables further elaboration through reductive amination or acylation reactions [38].

Linker modifications replacing the phenoxymethyl bridge with alternative spacers alter molecular geometry and conformational flexibility [41]. Thioether linkages provide sulfur analogs with different electronic properties [41]. Direct carbon-carbon bonds eliminate heteroatom interactions while maintaining aromatic connectivity [41].

Ring substitution patterns on both aromatic systems enable systematic exploration of substitution effects [37]. Halogen substitutions (chloro, bromo, iodo) facilitate further cross-coupling reactions for library synthesis [37]. Nitro groups serve as precursors to amino functionalities through reduction reactions [37].

Heterocyclic replacements of benzene rings introduce additional hydrogen bonding sites and altered electronic properties [38]. Pyridine analogs provide nitrogen-containing aromatics with enhanced water solubility [38]. Thiophene and furan derivatives offer five-membered heterocyclic alternatives with distinct electronic characteristics [38].

XLogP3

2.9

Dates

Last modified: 08-16-2023

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